Fenamidone-d3
CAS No.:
Cat. No.: VC0210960
Molecular Formula: C₁₇H₁₁D₆N₃OS
Molecular Weight: 317.44
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₁D₆N₃OS |
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Molecular Weight | 317.44 |
Introduction
Chemical Properties and Structure
Fenamidone-d3 maintains the basic chemical structure of Fenamidone while incorporating three deuterium atoms. The compound exhibits specific chemical and physical properties that make it valuable for analytical applications.
Physical and Chemical Characteristics
The following table summarizes the key properties of Fenamidone-d3:
Property | Description |
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Chemical Name | (5S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3 |
Common Synonyms | (S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3; Fenomen-d3; Fenomenal-d3; RPA 407213-d3; Reason-d3 |
Molecular Formula | C₁₇H₁₁D₆N₃OS |
Molecular Weight | 317.44 |
Physical State | Solid |
Purity | Typically 98% |
Solubility | Soluble in Chloroform, Dichloromethane, DMSO |
Storage Conditions | Store at 2-8°C, protected from air and light |
The compound maintains the S-configuration at the 5-position of the imidazolone ring, which is critical for its proper function as an analytical standard .
Structural Features
The parent compound Fenamidone contains a central imidazolone ring with attached phenyl, phenylamino, and methylthio groups. The structural integrity of these functional groups is maintained in the deuterated analog, ensuring that it accurately represents the behavior of Fenamidone in analytical standards .
Applications in Research and Agriculture
Fenamidone-d3 serves several important functions in agricultural chemistry and analytical research, particularly in the context of monitoring and studying the parent fungicide.
Analytical Standard Applications
The primary application of Fenamidone-d3 is as an internal standard for quantitative analysis of Fenamidone in various matrices. The compound functions as a labeled Fenamidone reference, which is essential for accurate quantification in residue analysis . This application is particularly valuable in:
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Food safety monitoring programs that track pesticide residues
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Environmental monitoring of water and soil samples
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Regulatory compliance testing for agricultural products
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Research studies investigating the persistence and degradation of Fenamidone
The use of deuterated internal standards like Fenamidone-d3 significantly improves the accuracy and reliability of analytical methods by compensating for matrix effects and variations in instrument response .
Relationship to Fenamidone Fungicide
The parent compound Fenamidone is a foliar fungicide that exerts its fungicidal effects by acting as a Quinone outside Inhibitor (QoI). This mechanism involves blocking electron transfer in the mitochondrial respiratory chain of fungi, specifically at the Qo site of cytochrome b . Understanding the behavior and residue profile of this fungicide is critical for agricultural safety, making Fenamidone-d3 an important tool in such research.
Analytical Methods for Detection
The detection and quantification of Fenamidone using Fenamidone-d3 as an internal standard typically involve advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry.
LC/MS/MS Methodology
Liquid Chromatography tandem Mass Spectrometry (LC/MS/MS) represents the gold standard for pesticide residue analysis, including Fenamidone. Modern analytical methods enable the simultaneous analysis of approximately 450 pesticides, with analyte elution achieved in less than 10 minutes .
These methods frequently employ triggered Multiple Reaction Monitoring (tMRM), which provides enhanced confidence in analyte identification through the triggered acquisition of additional MRMs when primary transitions exceed predetermined abundance thresholds .
Sample Preparation and Analysis
Sample preparation typically follows QuEChERS-based extraction protocols (Quick, Easy, Cheap, Effective, Rugged, and Safe), which have been optimized for the extraction of pesticide residues from various matrices .
The inclusion of Fenamidone-d3 as an internal standard allows for accurate quantification by correcting for:
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Variations in extraction efficiency
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Matrix effects that may suppress or enhance ionization
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Instrumental drift during analytical sequences
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Sample-to-sample variations in processing
The deuterated standard co-elutes with the native Fenamidone but can be distinguished by mass spectrometry due to the mass difference of approximately 3 Da, allowing for precise correction factors to be applied .
Research Applications and Case Studies
The application of Fenamidone-d3 in research settings encompasses various aspects of agricultural chemistry and environmental monitoring.
Residue Analysis
Fenamidone-d3 has been referenced in studies focused on pesticide residue analysis methods. The compound serves as an internal standard in multi-residue methods that achieve method validation limits of quantitation (LOQs) as low as 0.01 mg/kg for many analyte-matrix combinations .
This level of sensitivity is critical for regulatory compliance testing, as it allows detection well below the maximum residue limits (MRLs) established by various regulatory agencies worldwide.
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